molecular formula C18H17BrN2O2 B5011462 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Katalognummer: B5011462
Molekulargewicht: 373.2 g/mol
InChI-Schlüssel: LUKLUPSVLDEIKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at the 1-position and a benzyl(methyl)amino substituent at the 3-position. The benzyl(methyl)amino group contributes to lipophilicity and may facilitate membrane permeability, making the compound a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name

3-[benzyl(methyl)amino]-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-20(12-13-5-3-2-4-6-13)16-11-17(22)21(18(16)23)15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLUPSVLDEIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be attached through a reductive amination reaction, where a benzylamine derivative reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the pyrrolidine ring or aromatic groups, leading to differences in chemical reactivity, pharmacokinetics, and biological activity. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Structural Features Impact on Properties
3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione C₁₉H₂₁BrN₂O₂ 4-Ethoxyphenyl instead of 4-bromophenyl Ethoxy group is electron-donating, reducing electrophilicity compared to bromo. May decrease binding affinity to targets requiring strong electron-withdrawing groups .
3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione C₁₆H₁₉BrN₂O₂ Azepan (7-membered ring) replaces benzyl(methyl)amino Larger ring size increases steric bulk, potentially altering target selectivity. Azepan may enhance solubility due to nitrogen lone pairs .
1-(4-Bromo-3-trifluoromethylphenyl)-1H-pyrrole-2,5-dione C₁₁H₅BrF₃NO₂ Trifluoromethyl and bromo on phenyl Stronger electron-withdrawing effects from CF₃ group could enhance reactivity in electrophilic substitution. Increased lipophilicity may improve blood-brain barrier penetration .
1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione C₁₇H₁₆FN₂O₂ 4-Fluorophenyl instead of 4-bromophenyl Fluorine’s smaller size and lower electronegativity vs. bromo may reduce steric hindrance and alter hydrogen bonding with targets .
1-(4-Methoxyphenyl)-3-{[(pyridin-3-yl)methyl]amino}pyrrolidine-2,5-dione C₁₇H₁₇N₃O₃ Pyridinylmethylamino instead of benzyl(methyl)amino Pyridine’s nitrogen introduces hydrogen-bonding capability, potentially improving solubility and interaction with polar active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.